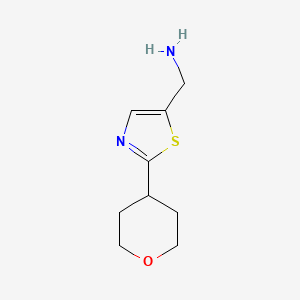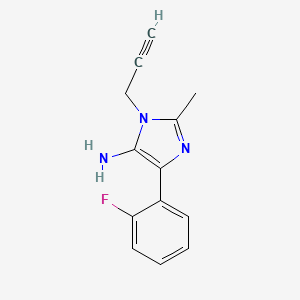
6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,5-dimethoxyanthranilic acid.
Acylation: The starting material undergoes acylation using methyl malonyl chloride in the presence of triethylamine to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under basic conditions to yield the desired quinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties.
科学的研究の応用
6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential antibacterial and antifungal activities.
Industry: The compound is used in the development of fluorescent probes and other analytical reagents.
作用機序
The mechanism of action of 6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
類似化合物との比較
Similar Compounds
Ciprofloxacin: A well-known quinolone with potent antibacterial activity.
Norfloxacin: Another quinolone used to treat urinary tract infections.
Moxifloxacin: A quinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at positions 6 and 7 enhances its stability and bioavailability compared to other quinolones .
特性
分子式 |
C11H7F2NO3 |
|---|---|
分子量 |
239.17 g/mol |
IUPAC名 |
6,7-difluoro-1-methyl-2-oxoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c1-14-9-4-8(13)7(12)2-5(9)6(11(16)17)3-10(14)15/h2-4H,1H3,(H,16,17) |
InChIキー |
CNAFNCVIOGIBHR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC(=C(C=C2C(=CC1=O)C(=O)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B11806297.png)
![2-(Piperidin-1-yl)benzo[d]oxazol-5-amine](/img/structure/B11806301.png)

![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11806311.png)

![4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine](/img/structure/B11806322.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide](/img/structure/B11806330.png)
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11806334.png)


![3-(4-Methoxybenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806346.png)


